

Application Notes: 3-Aminoisobutyrate (BAIBA) as a Therapeutic Agent

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Compound of Interest

Compound Name: 3-Aminoisobutyrate

Cat. No.: B1258132

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Introduction

β -Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that is gaining significant attention as a potential therapeutic agent.[1][2] Generated as a catabolite of the amino acid valine and the nucleotide thymine, BAIBA is produced and secreted by skeletal muscle during exercise, classifying it as a myokine.[3][4][5] It exists in two enantiomeric forms, L-BAIBA and D-BAIBA, which arise from valine and thymine metabolism, respectively.[4][6][7] Research has highlighted BAIBA's role in mediating many of the beneficial effects of physical activity, positioning it as a promising candidate for treating metabolic disorders, bone diseases, and conditions associated with inflammation and oxidative stress.[4][8][9]

Therapeutic Potential & Mechanism of Action

BAIBA's therapeutic effects are multifaceted, impacting various tissues and organs through distinct signaling pathways.

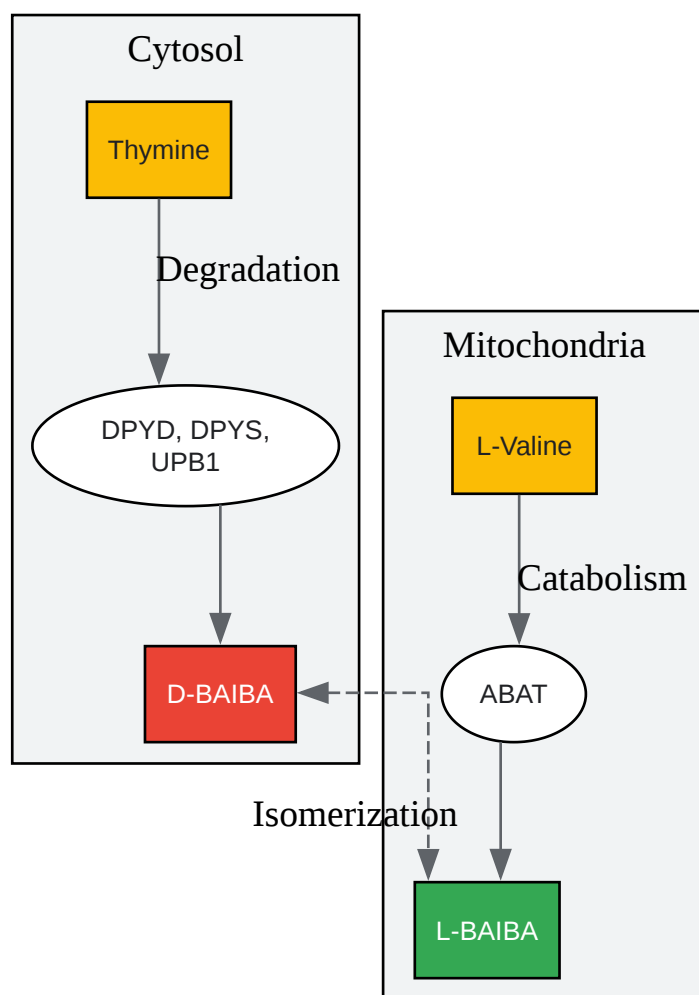
- **Metabolic Regulation:** BAIBA is a key regulator of energy homeostasis. It stimulates the "browning" of white adipose tissue, which increases thermogenesis and energy expenditure.[10] In the liver and skeletal muscle, it enhances fatty acid oxidation.[10][11] These effects are primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPAR α) and an AMP-activated protein kinase (AMPK)-PPAR δ dependent pathway.[3][5] This dual action improves insulin sensitivity, glucose tolerance, and lipid profiles, making BAIBA a strong candidate for treating obesity and type 2 diabetes.[1][10]

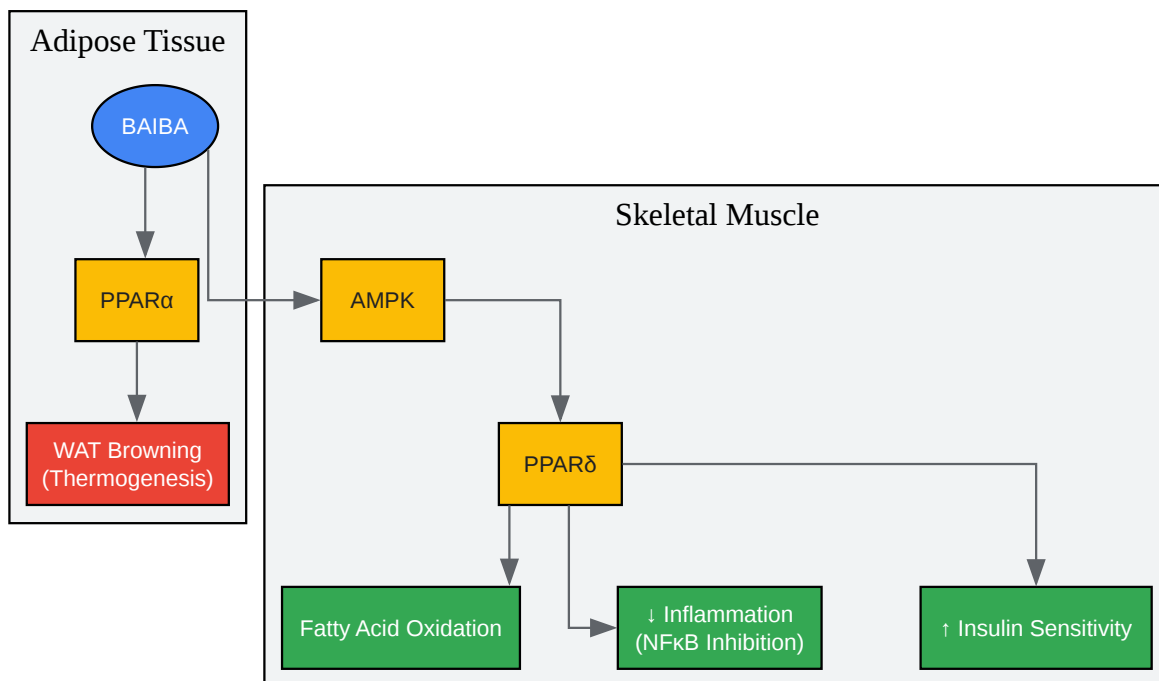
- **Bone Protection:** L-BAIBA has been identified as a muscle-derived osteocyte survival factor. [8] It protects osteocytes from reactive oxygen species (ROS)-induced apoptosis, a key factor in age-related and disuse-induced bone loss. [8] This protective effect is mediated by signaling through the Mas-related G protein-coupled receptor type D (MRGPRD). [6][8]
- **Anti-Inflammatory and Antioxidant Effects:** BAIBA has demonstrated significant anti-inflammatory and antioxidant properties. [5] It can suppress inflammatory responses induced by high-fat diets or palmitate by inhibiting the NFκB pathway. [10][12] Furthermore, BAIBA can reduce oxidative stress by activating pathways such as AMPK/Nrf-2 and PI3K/Akt, protecting cells from ROS-induced damage. [13][14]

Signaling Pathways and Experimental Workflows

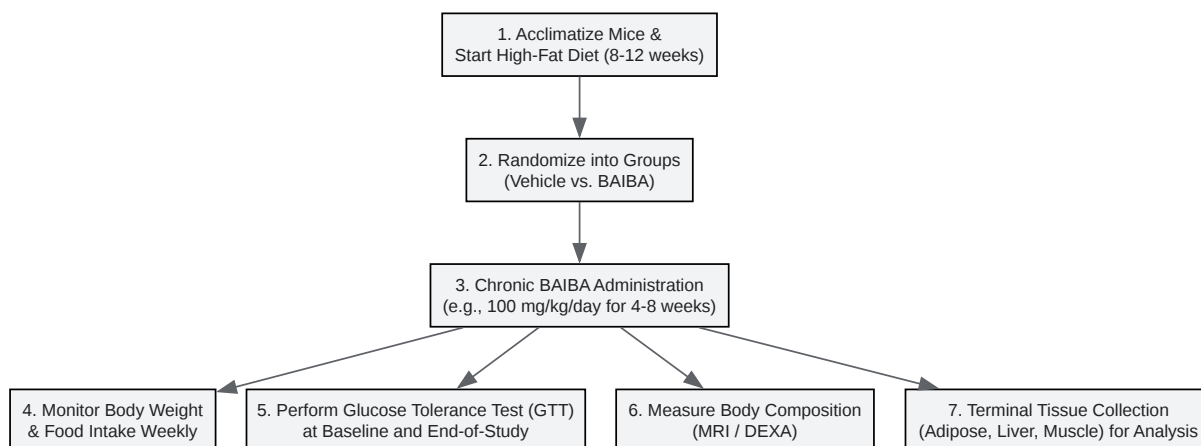
BAIBA Metabolism and Production

The diagram below illustrates the metabolic origins of the D- and L-enantiomers of BAIBA from thymine and valine.









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